Acetamide, N-(phenyl-2,3,4,5,6-d5)-, also known as Acetanilide-d5, is the stable isotope-labeled (SIL) analog of Acetanilide. Its primary procurement value lies in its function as an internal standard for quantitative bioanalysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS). A SIL internal standard is chemically and physically almost identical to the analyte of interest, ensuring it accurately corrects for variations in sample preparation, chromatography, and MS detection, which is critical for achieving reliable and reproducible results.
Substituting non-deuterated Acetanilide (CAS 103-84-4) for its d5-labeled counterpart is not a cost-saving measure but a protocol-invalidation error. In isotope dilution mass spectrometry (IDMS), the analytical method is configured to detect two different mass-to-charge (m/z) ratios simultaneously: one for the analyte (Acetanilide) and one for the internal standard (Acetanilide-d5). The non-labeled compound has the same m/z as the analyte, making it quantitatively invisible to the internal standard's detection channel. Furthermore, because the two compounds are chemically identical, they co-elute during chromatography, meaning the non-labeled version cannot be used as a structural analog internal standard either. This makes direct substitution fundamentally incompatible with the validated analytical method, rendering any results invalid.
The five deuterium atoms in Acetamide, N-(phenyl-d5)- create a distinct mass difference from the unlabeled analyte, Acetanilide. This mass shift is the basis of its utility in isotope dilution mass spectrometry. For example, in a study of Acetanilide metabolism, the deuterated metabolite (acetaminophen-d4) was readily distinguished from the non-labeled metabolite (acetaminophen-d0) using gas chromatography-mass spectrometry (GC-MS). This separation by mass is non-negotiable for accurate quantification, as the analyte-to-internal standard response ratio is used to correct for analytical variability.
| Evidence Dimension | Mass-to-Charge Ratio (m/z) in Mass Spectrometry |
| Target Compound Data | Acetanilide-d5: Molar Mass = 140.20 g/mol. Produces a distinct molecular ion peak. |
| Comparator Or Baseline | Acetanilide: Molar Mass = 135.17 g/mol. Produces a molecular ion peak 5 Da lighter. |
| Quantified Difference | A mass difference of ~5 Da, which is sufficient to prevent mass spectrometric cross-talk and allows for clear differentiation between the standard and the analyte. |
| Conditions | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of biological samples. |
This mass difference is the fundamental property that allows the compound to serve as a reliable internal standard, making accurate and precise quantification of Acetanilide possible in complex matrices like plasma or urine.
The substitution of hydrogen with deuterium at the phenyl ring can slow down the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the Kinetic Isotope Effect (KIE). Acetanilide is metabolized by cytochrome P450 enzymes via hydroxylation of the aromatic ring. While a direct quantitative KIE value for Acetanilide-d5 hydroxylation was not found in the immediate search, KIEs for P450-mediated C-H hydroxylations are often significant, with kH/kD values typically ranging from 2 to as high as 9. This property allows researchers to use Acetanilide-d5 to probe the mechanisms of drug metabolism and identify rate-limiting steps.
| Evidence Dimension | Rate of Metabolic C-H Hydroxylation (Kinetic Isotope Effect, kH/kD) |
| Target Compound Data | Slower rate of metabolism at the deuterated phenyl ring positions. |
| Comparator Or Baseline | Acetanilide (non-deuterated) exhibits a faster, normal rate of metabolism. |
| Quantified Difference | Expected kH/kD > 1. For P450-catalyzed hydroxylations, values of kH/kD between 2 and 9 are common, indicating the reaction is 2 to 9 times faster for the non-deuterated compound. |
| Conditions | In vitro or in vivo metabolism studies, typically involving liver microsomes or perfused liver preparations. |
For drug metabolism and pharmacokinetic (DMPK) scientists, this compound is not just a standard but a tool to investigate metabolic pathways, making it a critical procurement item for mechanistic toxicology and drug development research.
This compound is the right choice as an internal standard for LC-MS/MS or GC-MS methods to determine the concentration of Acetanilide in biological fluids like plasma or urine. Its use is critical for constructing accurate time-concentration curves in preclinical and clinical pharmacokinetic studies, ensuring reliable data on absorption, distribution, metabolism, and excretion (ADME).
For researchers investigating the specific metabolic pathways of Acetanilide, particularly the role of cytochrome P450 enzymes in aromatic hydroxylation. Comparing the metabolite formation from Acetanilide-d5 versus unlabeled Acetanilide allows for the determination of kinetic isotope effects, providing insight into reaction mechanisms and rate-limiting steps.
In clinical or forensic settings requiring the precise measurement of Acetanilide levels. The use of a stable isotope-labeled internal standard is considered best practice for correcting matrix effects and inter-individual sample variability, leading to higher confidence in the reported concentrations for patient care or legal investigations.
Irritant